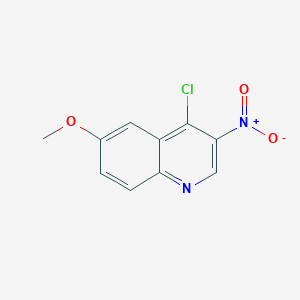

4-Chloro-6-methoxy-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTIOURVXLFSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293563 | |

| Record name | 4-Chloro-6-methoxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628284-91-3 | |

| Record name | 4-Chloro-6-methoxy-3-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628284-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for 4 Chloro 6 Methoxy 3 Nitroquinoline

Established Synthetic Routes to the 4-Chloro-6-methoxy-3-nitroquinoline Scaffold

The synthesis of this compound is a multi-step process that relies on established chemical transformations. These routes typically involve the initial formation of a quinoline (B57606) core, followed by functionalization to introduce the nitro and chloro groups at the desired positions.

Multi-Step Cyclization, Nitration, and Chlorination Strategies

A common and established method for synthesizing the this compound scaffold involves a three-step sequence starting from a substituted aniline (B41778). atlantis-press.comresearchgate.netatlantis-press.com This process includes cyclization to form the quinoline ring system, followed by nitration and then chlorination. atlantis-press.comresearchgate.netatlantis-press.com

One specific example of this strategy begins with 4-methoxyaniline. researchgate.netatlantis-press.com The synthesis proceeds through the following key steps:

Cyclization: The initial step is the construction of the quinoline ring. For the related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, 4-methoxyaniline is reacted with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid at high temperatures (e.g., 170°C) to yield 6-methoxy-2-methylquinolin-4-ol. researchgate.netatlantis-press.com

Nitration: The formed quinolin-4-ol derivative is then nitrated. This is typically achieved using a mixture of nitric acid and a carboxylic acid, such as propionic acid, at an elevated temperature (e.g., 125°C). researchgate.netatlantis-press.com This step introduces the nitro group onto the quinoline ring, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol. researchgate.netatlantis-press.com A similar approach is used for other quinoline derivatives where a quinolin-4-ol is nitrated using nitric acid in propionic acid. nih.gov

Chlorination: The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is accomplished by treating the 3-nitroquinolin-4-ol (B21240) with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a solvent like N,N-dimethylformamide (DMF), at a high temperature (e.g., 110°C). researchgate.netatlantis-press.com The use of phosphorus oxychloride to chlorinate a hydroxyl group at the 4-position of the quinoline ring is a common strategy. prepchem.com

This sequence of reactions provides a reliable pathway to substituted 4-chloro-3-nitroquinolines from readily available starting materials. atlantis-press.comresearchgate.netatlantis-press.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Recent advancements in laboratory automation and machine learning are being applied to the optimization of chemical reactions. beilstein-journals.org These high-throughput methods allow for the simultaneous optimization of multiple reaction variables, which can lead to the discovery of optimal conditions more rapidly than traditional one-variable-at-a-time approaches. beilstein-journals.org

The purification of the final product is also a key consideration. In one reported synthesis of a chloro-nitroquinoline, column chromatography over silica (B1680970) gel was used to purify the crude product. prepchem.com In some cases, sublimation can also be employed as a purification technique. prepchem.com

Role of Precursors in Regioselective Functionalization

The choice of the initial precursor is critical in directing the regioselectivity of the functionalization steps, ensuring that the substituents are introduced at the correct positions on the quinoline ring.

In the established synthesis of the this compound scaffold, the starting material, such as 4-methoxyaniline, dictates the substitution pattern of the resulting quinoline. researchgate.netatlantis-press.com The methoxy (B1213986) group at the 4-position of the aniline ring ultimately becomes the methoxy group at the 6-position of the quinoline ring.

The regioselectivity of the nitration step is directed by the existing substituents on the quinoline ring. In the case of 6-methoxy-2-methylquinolin-4-ol, the nitration occurs at the 3-position. researchgate.netatlantis-press.com Similarly, the synthesis of other 3-nitroquinolin-4-ols proceeds via the nitration of the corresponding quinolin-4-ol precursors. nih.gov

The conversion of the 4-hydroxyquinoline (B1666331) to the 4-chloroquinoline (B167314) is a highly regioselective process, as the hydroxyl group at this position is readily substituted by a chlorine atom when treated with reagents like phosphorus oxychloride. nih.govprepchem.com The high reactivity of the 4-position in 4-chloro-3-nitroquinolones for nucleophilic substitution is well-documented, making it a key site for further chemical transformations. nih.gov In the synthesis of 2-chloro-4-anilinoquinazolines, a related heterocyclic system, regioselective substitution of the chlorine atom at the 4-position is consistently observed. mdpi.com

Novel Approaches and Innovations in Quinoline Synthesis Relevant to this compound

While traditional methods are effective, ongoing research seeks to develop more efficient and versatile synthetic routes to functionalized quinolines. These novel approaches could be adapted for the synthesis of this compound.

Vilsmeier-Haack Reagent Applications in Quinoline Ring Formation

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride and a formamide (B127407) like DMF, is a versatile tool in organic synthesis. niscpr.res.in It has been successfully employed for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.net This reaction, known as the Vilsmeier-Haack cyclization, offers a direct route to quinolines with a chlorine atom at the 2-position and a formyl group at the 3-position. niscpr.res.inbenthamdirect.com

The general procedure involves treating an N-arylacetamide with the Vilsmeier reagent, which leads to cyclization and the formation of the quinoline ring. niscpr.res.in The presence of electron-donating groups on the N-arylacetamide generally leads to good yields. niscpr.res.in This method is considered efficient and allows for useful transformations and the creation of versatile synthons for further reactions. niscpr.res.in

While this approach typically yields 2-chloroquinolines, it demonstrates the power of the Vilsmeier-Haack reagent in constructing the quinoline core and introducing a chlorine atom in a single step. Further modifications would be necessary to achieve the specific substitution pattern of this compound.

Strategies for Introduction of Chlorine and Nitro Groups

The introduction of chlorine and nitro groups onto a pre-formed quinoline ring is a key aspect of the synthesis of this compound. General strategies for these transformations are well-established.

Chlorination: The conversion of a hydroxyl group at the 4-position of a quinoline ring to a chloro group is commonly achieved using phosphorus oxychloride (POCl₃). nih.govprepchem.com This reaction is often performed at elevated temperatures. For instance, a 5-hydroxyquinoline (B119867) derivative was converted to the corresponding 5-chloroquinoline (B16772) by heating with phosphorus oxychloride at 80°C for 2 hours. prepchem.com

Nitration: Nitration of the quinoline ring is typically accomplished using nitric acid. The reaction conditions can be controlled to achieve the desired regioselectivity. For the synthesis of 3-nitroquinolin-4-ols, the corresponding quinolin-4-ol is treated with nitric acid in propionic acid. nih.gov In another example, 7-fluoro-4-hydroxy quinazoline (B50416) was nitrated to give 7-fluoro-6-nitro-4-hydroxy quinazoline. google.com The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the quinoline ring. ontosight.aiontosight.ai

The combination of these strategies, potentially integrated with novel ring-forming reactions, provides a flexible toolkit for the synthesis of a wide range of substituted chloro-nitro-quinolines, including this compound.

Data Tables

Table 1: Key Reagents and Conditions in the Synthesis of a this compound Scaffold

| Step | Precursor | Reagents | Conditions | Product |

| Cyclization | 4-Methoxyaniline | Ethyl acetoacetate, Polyphosphoric acid | 170°C, 1 h | 6-Methoxy-2-methylquinolin-4-ol |

| Nitration | 6-Methoxy-2-methylquinolin-4-ol | Nitric acid, Propionic acid | 125°C, 2 h | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol |

| Chlorination | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | Phosphorus oxychloride, N,N-Dimethylformamide | 110°C, 1 h | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

Note: This data is for the synthesis of the closely related 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. researchgate.netatlantis-press.com

Table 2: Applications of the Vilsmeier-Haack Reagent in Quinoline Synthesis

| Precursor | Reagent | Product | Key Features |

| N-Arylacetamides | Vilsmeier-Haack Reagent (POCl₃, DMF) | 2-Chloro-3-formylquinolines | Regioselective synthesis, good yields with electron-donating groups |

| 4-Hydroxyquinaldines | Vilsmeier-Haack Reagent | 4-Chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines | Formation of a versatile intermediate |

Source: niscpr.res.innih.gov

Mechanistic Studies of Quinoline Ring Formation and Functionalization at Positions 3, 4, and 6

The synthesis of this compound is a multi-step process that involves the initial construction of the core quinoline scaffold, followed by sequential functionalization at specific positions. The mechanistic pathways for the formation of the bicyclic ring system and the introduction of the nitro, chloro, and methoxy groups are governed by fundamental principles of organic chemistry, including electrophilic aromatic substitution, nucleophilic substitution, and cyclization reactions. The presence of the methoxy group at the C6 position is typically established by using a correspondingly substituted aniline as the starting material.

A common synthetic route proceeds in three main stages, starting from 4-methoxyaniline:

Cyclization: Formation of a 6-methoxy-4-quinolone derivative.

Nitration: Introduction of the nitro group at the C3 position.

Chlorination: Conversion of the 4-oxo group to a chloro group. atlantis-press.comatlantis-press.comresearchgate.net

Quinoline Ring Formation and Inherent Functionalization at Position 6

The formation of the quinoline ring in this context often employs methods analogous to the Conrad-Limpach-Knorr or Combes synthesis. The 6-methoxy substituent is incorporated from the outset by using 4-methoxyaniline as the precursor. atlantis-press.comatlantis-press.comresearchgate.net A plausible mechanistic sequence, related to the Conrad-Limpach synthesis, involves the reaction of 4-methoxyaniline with a β-ketoester, such as ethyl acetoacetate.

The mechanism can be outlined in the following steps:

Condensation: The process begins with the acid- or base-catalyzed condensation between the amino group of 4-methoxyaniline and the keto group of the β-ketoester to form an enamine or Schiff base intermediate. iipseries.org

Cyclization: Under high temperatures, typically in the presence of a dehydrating agent like polyphosphoric acid, an intramolecular cyclization occurs. atlantis-press.comatlantis-press.com This step is a thermal electrocyclization (or an acid-catalyzed Friedel-Crafts-type acylation), where the enamine attacks the aromatic ring. The electron-donating nature of the methoxy group activates the ortho position for this electrophilic attack, leading to the formation of a new six-membered ring.

Dehydration/Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to yield the thermodynamically stable 4-hydroxyquinoline (4-quinolone) derivative.

The methoxy group at position 6 remains unchanged throughout this process, its presence being predetermined by the choice of the initial aniline derivative.

Table 1: Mechanistic Overview of Quinoline Ring Formation

| Step | Reaction Type | Key Intermediates | Role of 6-Methoxy Group |

| 1. Condensation | Nucleophilic Addition-Elimination | Schiff Base / Enamine | Electron-donating, influences reactivity but not position. |

| 2. Cyclization | Intramolecular Electrophilic Acylation | Cyclized dihydroquinolone | Activates the ortho position for ring closure. |

| 3. Dehydration | Elimination | 4-hydroxyquinoline | Stabilizes the quinoline ring system. |

Functionalization at Position 3: Electrophilic Nitration

The introduction of the nitro group at the C3 position is achieved through electrophilic aromatic substitution on the pre-formed 6-methoxy-4-quinolone ring system. atlantis-press.comatlantis-press.com The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and a suitable solvent like propionic acid, at elevated temperatures. atlantis-press.comatlantis-press.com

The mechanism proceeds as follows:

Formation of Nitronium Ion: In the acidic medium, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a sigma complex or Wheland intermediate), loses a proton (H⁺) from the C3 position to restore the aromaticity of the ring, yielding the 3-nitro-4-quinolone product.

The regioselectivity for the C3 position is a key aspect of this step, influenced by the directing effects of the existing substituents.

Table 2: Mechanistic Details of C3-Nitration

| Step | Description | Reagents | Key Species |

| 1. Electrophile Generation | Protonation of nitric acid and loss of water. | Nitric Acid, Propionic Acid | Nitronium ion (NO₂⁺) |

| 2. Nucleophilic Attack | Attack of the C3 position on the nitronium ion. | 6-methoxy-4-quinolone | Sigma Complex / Wheland Intermediate |

| 3. Deprotonation | Loss of a proton to restore aromaticity. | Solvent/Conjugate Base | 6-methoxy-3-nitro-4-quinolone |

Functionalization at Position 4: Nucleophilic Substitution (Chlorination)

The final step in the synthesis of the target compound is the conversion of the 4-oxo group of the 6-methoxy-3-nitro-4-quinolone intermediate into a chloro group. This transformation is a classic example of nucleophilic substitution and is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-Dimethylformamide (DMF). atlantis-press.comatlantis-press.comresearchgate.net

The mechanism involves several stages:

Activation of the Carbonyl Oxygen: The 4-quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The lone pair on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

Formation of a Good Leaving Group: This initial attack leads to the displacement of a chloride ion and the formation of a chlorophosphate intermediate attached to the oxygen at C4. This complex is an excellent leaving group.

Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), either from the displaced ion or another equivalent of POCl₃, then acts as a nucleophile. It attacks the now highly electrophilic C4 carbon of the quinoline ring.

Elimination of the Leaving Group: The attack by the chloride ion results in the cleavage of the carbon-oxygen bond and the elimination of the dichlorophosphate (B8581778) group, which subsequently decomposes. This step restores the aromaticity of the quinoline ring and yields the final product, this compound.

The use of DMF can facilitate the reaction by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent activating agent for the carbonyl group.

Table 3: Mechanistic Pathway for C4-Chlorination

| Step | Reaction Type | Reagents | Key Intermediates |

| 1. Activation | Nucleophilic attack on POCl₃ | POCl₃, DMF | Chlorophosphate ester intermediate |

| 2. Nucleophilic Substitution | Attack by chloride ion on C4 | Chloride ion (Cl⁻) | Tetrahedral intermediate |

| 3. Elimination | Departure of the dichlorophosphate group | - | Final chlorinated product |

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Chloro 6 Methoxy 3 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-Chloro-6-methoxy-3-nitroquinoline is predicted to display distinct signals corresponding to the four aromatic protons and the three protons of the methoxy (B1213986) group. The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups and the electron-donating effect of the methoxy (-OCH₃) group.

Analysis of the closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, provides valuable insight. Its reported ¹H NMR spectrum shows signals for the protons on the benzene (B151609) ring at δ 8.09 (d, J = 9.2 Hz, 1H), δ 7.69 (dd, J = 9.2, 2.5 Hz, 1H), and δ 7.48 (d, J = 2.4 Hz, 1H), with the methoxy protons appearing as a singlet at δ 3.99 (s, 3H).

Based on this data and general principles of NMR spectroscopy, the following assignments for this compound can be predicted:

H-2: This proton is on the pyridine (B92270) ring, adjacent to the strongly electron-withdrawing nitro group. This environment would cause a significant downfield shift, likely placing its signal well above 8.5 ppm, appearing as a singlet.

H-5: This proton is ortho to the chloro-substituted carbon and is part of the benzene ring. It is expected to appear as a doublet, coupled to H-7, and shifted downfield due to the anisotropic effect of the heterocyclic system. A predicted chemical shift would be around δ 8.10 ppm.

H-7: This proton is situated between H-5 and H-8 and ortho to the methoxy group. It would appear as a doublet of doublets due to coupling with both H-5 and H-8. The electron-donating methoxy group would shield this proton slightly compared to H-5. Its signal is predicted around δ 7.70 ppm.

H-8: Located para to the methoxy group, this proton would likely appear as a doublet, coupled to H-7. It is expected to be the most upfield of the aromatic protons on the benzene ring, with a predicted chemical shift around δ 7.50 ppm.

-OCH₃: The methyl protons of the methoxy group are shielded and not coupled to other protons, thus appearing as a sharp singlet, predicted around δ 4.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | >8.5 | Singlet (s) | - |

| H-5 | ~8.10 | Doublet (d) | ~9.0 |

| H-7 | ~7.70 | Doublet of Doublets (dd) | ~9.0, ~2.5 |

| H-8 | ~7.50 | Doublet (d) | ~2.5 |

| -OCH₃ | ~4.00 | Singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected: nine for the quinoline (B57606) core and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the attached substituents.

Based on data from related 6-methoxyquinoline derivatives, the following predictions can be made:

-OCH₃ Carbon: The carbon of the methoxy group is expected to be the most upfield signal, typically appearing around δ 55-56 ppm. mdpi.com

Benzene Ring Carbons (C-5, C-6, C-7, C-8, C-4a, C-8a): The carbon attached to the methoxy group, C-6, will be significantly shifted downfield to around δ 158 ppm. The other carbons of the benzene portion of the ring will appear in the typical aromatic region of δ 104-135 ppm. For instance, in 6-methoxyquinoline itself, C-5 appears at δ 129.9, C-7 at δ 122.1, and C-8 at δ 104.4 ppm.

Pyridine Ring Carbons (C-2, C-3, C-4): These carbons are heavily influenced by the substituents. The carbon bearing the nitro group, C-3, is expected to be significantly deshielded. C-4, bonded to the electronegative chlorine atom, will also be shifted downfield. C-2, adjacent to the nitrogen and the nitro-substituted carbon, will also be in the downfield region of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~150-155 | Adjacent to Nitrogen and C-NO₂ |

| C-3 | ~145-150 | Attached to -NO₂ group |

| C-4 | ~140-145 | Attached to -Cl group |

| C-4a | ~125-130 | Quaternary carbon |

| C-5 | ~130-135 | Aromatic CH |

| C-6 | ~157-160 | Attached to -OCH₃ group |

| C-7 | ~122-125 | Aromatic CH |

| C-8 | ~104-108 | Aromatic CH |

| C-8a | ~144-148 | Quaternary carbon |

| -OCH₃ | ~55-56 | Methoxy carbon |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-5 and H-7, and between H-7 and H-8, confirming their connectivity within the benzene ring. The absence of correlations to H-2 and the methoxy protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the proton signals (H-2, H-5, H-7, H-8, and -OCH₃) to their corresponding carbon signals (C-2, C-5, C-7, C-8, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying quaternary carbons by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The methoxy protons (~δ 4.00) to C-6 (~δ 158).

H-2 (~δ >8.5) to C-3, C-4, and C-8a.

H-5 (~δ 8.10) to C-4, C-7, and C-8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula for this compound is C₁₀H₇ClN₂O₃, with a monoisotopic mass of approximately 238.01 Da.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, two peaks will be observed at m/z 238 and m/z 240.

Predicted fragmentation patterns for nitroaromatic and methoxyquinoline compounds include:

Loss of NO₂: A fragment corresponding to the loss of a nitro group (M - 46) at m/z 192/194.

Loss of NO and CO: Sequential loss of nitric oxide (M - 30) followed by carbon monoxide (M - 30 - 28) is a common pathway for nitroaromatics.

Loss from Methoxy Group: Fragmentation of the methoxy group often proceeds by an initial loss of a methyl radical (M - 15) to give a fragment at m/z 223/225, followed by the loss of carbon monoxide (M - 15 - 28) to yield a fragment at m/z 195/197. miamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (³⁵Cl/³⁷Cl) | Identity |

| 238 / 240 | [M]⁺ |

| 223 / 225 | [M - CH₃]⁺ |

| 195 / 197 | [M - CH₃ - CO]⁺ |

| 192 / 194 | [M - NO₂]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The key functional groups in this compound will give rise to characteristic absorption bands:

Nitro Group (-NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ region. orgchemboulder.com

Aromatic Ring (C=C and C-H): The C=C stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Methoxy Group (-OCH₃): The C-O bond of the aryl ether will show a strong stretching band around 1275-1200 cm⁻¹ (asymmetric) and a weaker one near 1075-1020 cm⁻¹ (symmetric). The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Chloro Group (C-Cl): The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1100-1030 cm⁻¹ region, though it can sometimes be found at lower wavenumbers.

Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 2980-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1600-1450 | C=C & C=N Stretch | Aromatic Ring (Quinoline) |

| 1550-1475 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1360-1290 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1275-1200 | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) |

| 1100-1030 | C-Cl Stretch | Aryl Chloride (-Cl) |

| 1075-1020 | C-O Symmetric Stretch | Aryl Ether (-OCH₃) |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering insights into its chemical structure, symmetry, and polymorphism. nih.gov This method is complementary to infrared (IR) spectroscopy, as it detects changes in the polarizability of a molecule during vibration, whereas IR spectroscopy measures changes in the dipole moment. nih.gov For molecules with a center of symmetry, certain vibrational modes may be Raman-active but IR-inactive, and vice versa, a principle known as the rule of mutual exclusion. nih.gov

In the analysis of this compound, Raman spectroscopy can be used to identify characteristic vibrational modes associated with the quinoline ring system and its substituents. Quinoline and its derivatives have been the subject of various vibrational spectroscopic studies. researchgate.netacs.orgacs.org The Raman spectra of these compounds exhibit significant wavenumber shifts for several key bands depending on the nature and position of the substituents. researchgate.net

For this compound, the spectrum would be a composite of the vibrations from the quinoline core and the chloro (Cl), methoxy (OCH₃), and nitro (NO₂) functional groups. Key vibrational modes expected include:

Quinoline Ring Vibrations: The fundamental vibrations of the quinoline ring, involving C-C and C-N stretching, as well as in-plane and out-of-plane bending modes, typically appear in the fingerprint region of the Raman spectrum (below 1600 cm⁻¹). bitp.kiev.ua For instance, bands around 1014 cm⁻¹ and 1033 cm⁻¹ are characteristic of the quinoline ring. bitp.kiev.ua

Nitro Group (NO₂) Vibrations: The nitro group is expected to show strong, characteristic Raman bands. The symmetric stretching vibration (νs) of the NO₂ group typically appears in the range of 1300-1370 cm⁻¹, while the asymmetric stretching (νas) is found at higher wavenumbers. A band observed around 1300 cm⁻¹ in 4-azido-7-chloroquinoline was assigned to the ν(NN) mode of the azide (B81097) group, indicating this region is sensitive to nitrogen-containing functional groups. researchgate.net

Chloro Group (C-Cl) Vibrations: The C-Cl stretching vibration is typically observed in the lower frequency region of the Raman spectrum, generally between 600 and 800 cm⁻¹. For 4,7-dichloroquinoline, a characteristic band attributed to δ(CCl) was identified at approximately 1090 cm⁻¹. researchgate.net

Methoxy Group (O-CH₃) Vibrations: The methoxy group will contribute several characteristic vibrations, including C-H stretching and bending modes of the methyl group, and the C-O stretching modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ring Stretching | Quinoline Core | 1500 - 1600 | researchgate.netbitp.kiev.ua |

| Symmetric NO₂ Stretch | Nitro (NO₂) | 1300 - 1370 | researchgate.net |

| Ring Breathing/Deformation | Quinoline Core | 1000 - 1100 | bitp.kiev.ua |

| C-Cl Stretch | Chloro (C-Cl) | 600 - 800 | researchgate.net |

| Ring Deformation | Quinoline Core | ~520 | bitp.kiev.ua |

Correlation with Theoretical Vibrational Frequencies

To achieve an unambiguous assignment of the experimentally observed Raman and IR spectral bands, theoretical calculations of vibrational frequencies are often employed. researchgate.netarxiv.org Density Functional Theory (DFT) has become a reliable and widely used framework for the accurate prediction of vibrational spectra. arxiv.org By modeling the molecular structure and calculating its vibrational modes, a theoretical spectrum can be generated and compared with the experimental data.

This computational approach involves optimizing the ground-state geometry of the molecule, followed by frequency calculations at the same level of theory. unifi.it Methods like B3LYP, ωB97XD, and mPW1PW91 with various basis sets (e.g., 6-311+G(2d,p)) have been successfully used for quinoline derivatives. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental values. bitp.kiev.ua

For this compound, DFT calculations would provide the frequencies and intensities of all possible vibrational modes. This information is crucial for:

Confirming Band Assignments: Theoretical results can confirm that an experimental peak corresponds to a specific molecular motion (e.g., distinguishing between a nitro group stretch and a quinoline ring deformation).

Identifying Overlapping Bands: In complex molecules, experimental spectra can have overlapping peaks. Theoretical calculations can help to deconvolute these regions by predicting the individual vibrational modes contributing to a broad band.

Understanding Substituent Effects: By comparing the calculated spectra of unsubstituted quinoline with that of this compound, the specific influence of each substituent on the vibrational modes of the quinoline ring can be systematically studied.

The correlation between experimental and theoretical data provides a deeper understanding of the molecule's vibrational dynamics. Time-dependent density functional theory (TDDFT) can also be used to accurately calculate Raman spectra, as demonstrated for other complex organic molecules like anthraquinones. nsf.gov

| Experimental Raman Shift (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Assignment | Reference |

|---|---|---|---|

| ~1580 | ~1575 | Quinoline C=C/C=N Stretching | researchgate.net |

| ~1350 | ~1345 | Symmetric NO₂ Stretching | researchgate.net |

| ~1090 | ~1085 | C-O Stretching / Ring Mode | researchgate.net |

| ~750 | ~745 | C-Cl Stretching | researchgate.net |

| ~530 | ~527 | Quinoline Ring Deformation (Out-of-plane) | bitp.kiev.ua |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher one. libretexts.orglibretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems and chromophores, providing insights into their electronic structure. researchgate.net

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the aromatic quinoline system, influenced by the attached auxochromes (-Cl, -OCH₃) and chromophore (-NO₂). The primary transitions observed in such molecules are π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The extensive conjugation in the quinoline ring system results in multiple π → π* bands.

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding (n) orbital (e.g., from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. libretexts.org

The substituents play a critical role in modifying the absorption spectrum:

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome), the methoxy group can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) by extending the conjugation through its lone pair electrons.

Nitro Group (-NO₂): This strong electron-withdrawing group (chromophore) significantly affects the electronic structure. It can lead to intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-rich part of the molecule (the methoxy-substituted benzene ring) to the electron-poor nitro group upon excitation. chemrxiv.org These ICT bands are often broad and sensitive to solvent polarity. nih.gov

Chloro Group (-Cl): The chloro group can act as a weak auxochrome, causing minor shifts in the absorption bands.

Studies on other nitroquinoline derivatives have shown absorption ranges between 280 to 510 nm. researchgate.net Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict absorption spectra and analyze the nature of the electronic transitions, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) involved. rsc.orgnih.gov

| Expected λmax (nm) | Transition Type | Associated Moiety | Reference |

|---|---|---|---|

| 220 - 280 | π → π | Quinoline Aromatic System | libretexts.orgresearchgate.net |

| 280 - 350 | π → π | Extended Conjugated System | researchgate.net |

| > 350 | n → π* / ICT | Nitro Group / Donor-Acceptor System | libretexts.orgchemrxiv.org |

X-ray Diffraction (XRD) for Single Crystal Structure Determination of Related Quinoline Derivatives

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties. tandfonline.comeurjchem.com

In the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, the molecule adopts a monoclinic crystal system. nih.gov The planarity of the quinoline core is a common feature in such aromatic systems. The analysis also identified intramolecular interactions, such as C—H⋯Cl hydrogen bonds, which can influence the conformation of the molecule. nih.gov The crystal packing is stabilized by intermolecular forces like Van der Waals interactions. chemmethod.com

For this compound, a single crystal XRD analysis would be expected to reveal:

The planarity or deviation from planarity of the quinoline ring.

The orientation of the methoxy and nitro substituent groups relative to the ring. The nitro group, due to steric hindrance, might be twisted out of the plane of the quinoline ring.

Precise bond lengths and angles, which can provide evidence for electronic effects such as conjugation and electron delocalization.

The nature of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that dictate the crystal packing arrangement.

This detailed structural information is invaluable for correlating the solid-state structure with its spectroscopic properties and for understanding its behavior in a biological or material context.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Formula Weight | 223.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5530 (17) |

| b (Å) | 4.6499 (7) |

| c (Å) | 18.274 (3) |

| β (°) | 105.786 (2) |

| Volume (ų) | 1026.4 (3) |

| Z | 4 |

Chemical Reactivity and Derivative Synthesis of 4 Chloro 6 Methoxy 3 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions at the 4-Position

The quinoline (B57606) ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In 4-Chloro-6-methoxy-3-nitroquinoline, the 4-position is highly activated for nucleophilic aromatic substitution (SNAr).

The chlorine atom at the 4-position is an excellent leaving group in SNAr reactions, facilitated by the electron-withdrawing nature of the adjacent nitro group and the nitrogen atom in the quinoline ring. This allows for the synthesis of a wide array of 4-substituted-6-methoxy-3-nitroquinoline derivatives.

A variety of nucleophiles can be employed to displace the chloro group. These include amines, thiols, alkoxides, and azide (B81097) ions. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 4-aminoquinoline (B48711) derivatives. Similarly, treatment with thiols in the presence of a base yields 4-thioether-substituted quinolines. The reaction with sodium azide can be used to introduce an azido (B1232118) group at the 4-position, which can be further transformed into an amino group. researchgate.net

Below is a table summarizing the types of derivatives that can be synthesized through nucleophilic substitution at the 4-position, based on reactions of similar 4-chloroquinoline (B167314) compounds.

| Nucleophile | Reagent Example | Product Type |

| Amine | Benzylamine, Ethanolamine | 4-Amino-6-methoxy-3-nitroquinoline derivatives |

| Thiol | Thiophenol | 4-(Arylthio)-6-methoxy-3-nitroquinoline derivatives |

| Azide Ion | Sodium Azide | 4-Azido-6-methoxy-3-nitroquinoline |

| Alkoxide | Sodium Methoxide | 4,6-Dimethoxy-3-nitroquinoline |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) | 4-Hydrazinyl-6-methoxy-3-nitroquinoline |

This table is illustrative and based on the known reactivity of similar 4-chloro-nitroaromatic compounds.

The regioselectivity of nucleophilic attack on this compound is predominantly observed at the 4-position. This is a consequence of the electronic properties of the quinoline ring system, which is activated for nucleophilic attack by the presence of the electron-withdrawing nitro group. The nitro group, being at the 3-position, strongly activates the adjacent 4-position towards nucleophilic substitution. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species whose charge is stabilized by delocalization onto the nitro group and throughout the aromatic system. researchgate.net

While detailed kinetic studies specifically for this compound are not extensively available in the public domain, the reaction rates are known to be influenced by several factors. The nature of the substituent on the quinoline ring plays a significant role. A study on the methoxydechlorination of various 6- and 7-substituted 4-chloroquinolines demonstrated a substantial variation in reaction rates, spanning a factor of 1.5 x 104. researchgate.net It is expected that the presence of the strongly electron-withdrawing nitro group at the 3-position would lead to a significantly faster reaction rate compared to unsubstituted 4-chloroquinoline. The rate of reaction is also dependent on the nucleophilicity of the attacking species and the solvent used.

Transformations of the Nitro Group

The nitro group at the 3-position is a key functional group that not only influences the reactivity of the quinoline ring but can also be chemically transformed to introduce new functionalities.

A common and synthetically useful transformation of the nitro group is its reduction to an amino group, yielding 3-aminoquinoline (B160951) derivatives. This conversion can be achieved using various reducing agents and conditions. scispace.com

Classical methods for the reduction of aromatic nitro compounds include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium (Pd), platinum (Pt), or Raney nickel is another effective method. researchgate.net For more selective reductions, reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst or hydrazine hydrate with Raney nickel can be employed. researchgate.netresearchgate.net

The resulting 3-amino-4-chloro-6-methoxyquinoline can then be used as a building block for the synthesis of more complex heterocyclic systems through reactions involving the newly formed amino group.

The following table summarizes various conditions reported for the reduction of aromatic nitro groups.

| Reducing Agent(s) | Solvent(s) | Notes |

| Sn / HCl | - | A classic method for nitro group reduction. researchgate.net |

| Fe / HCl | - | Known as the Béchamp reduction. researchgate.net |

| H2 / Pd, Pt, or Raney Ni | Various | Catalytic hydrogenation. |

| NaBH4 / Catalyst (e.g., Pd/C) | Water, Ethanol | Offers good chemoselectivity. scispace.com |

| Hydrazine Hydrate / Raney Ni | - | An alternative to catalytic hydrogenation. researchgate.net |

| Sodium Sulfide (Na2S) or Polysulfide | Water/Ethanol | The Zinin reduction, useful for selective reduction. scispace.com |

This table provides general conditions for nitro group reduction and may require optimization for the specific substrate.

The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties and reactivity of the quinoline ring. Its presence deactivates the aromatic system towards electrophilic aromatic substitution reactions. However, it strongly activates the ring for nucleophilic aromatic substitution, as discussed in section 4.1. researchgate.net This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the 4-position is ortho to the nitro group, leading to its high reactivity towards nucleophiles.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the 6-position is generally stable under many reaction conditions. However, it can undergo cleavage under strongly acidic conditions, a reaction characteristic of aryl methyl ethers. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This demethylation reaction results in the formation of a hydroxyl group, yielding a 6-hydroxyquinoline (B46185) derivative.

The most common reagents for ether cleavage are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orglibretexts.org The reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an SN2-type mechanism. This results in the formation of the corresponding phenol (B47542) and a methyl halide.

| Reagent(s) | Product Type | Mechanism |

| Hydroiodic Acid (HI) | 4-Chloro-3-nitroquinolin-6-ol + Methyl Iodide | SN2 |

| Hydrobromic Acid (HBr) | 4-Chloro-3-nitroquinolin-6-ol + Methyl Bromide | SN2 |

| Boron Tribromide (BBr3) | 4-Chloro-3-nitroquinolin-6-ol | Lewis acid-mediated cleavage |

This table outlines general conditions for the cleavage of the methoxy group.

Functionalization of the Quinoline Core

The quinoline nucleus of this compound provides a scaffold for a variety of chemical modifications. The presence of the nitro and chloro groups, in particular, dictates the regioselectivity of subsequent reactions, enabling targeted functionalization at specific positions of the quinoline ring system.

Annulation, the formation of a new ring fused to an existing one, is a key strategy for elaborating the this compound framework into more complex, polycyclic architectures. These reactions often proceed via nucleophilic substitution at the C4 position, followed by intramolecular cyclization.

For instance, the reaction of a related compound, 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, with binucleophilic reagents like hydrazine hydrate can lead to the opening of the pyrone ring, followed by a ring-closing reaction to form a pyrazolone (B3327878) ring fused to the quinolinone core. researchgate.net Similarly, reactions with other binucleophiles can be employed to construct various fused heterocyclic systems. researchgate.net

The versatility of the quinoline scaffold is further demonstrated by the synthesis of fused quinoline heterocycles through diazotization reactions. For example, the diazotization of certain amino-substituted quinolines can lead to the formation of novel tetracyclic ring systems. researchgate.net These examples, while not directly involving this compound, highlight the potential of the quinoline core to undergo annulation reactions to generate diverse heterocyclic structures.

The general synthetic route to such fused systems often involves a few key steps, including electrophile-promoted cyclization and subsequent coupling reactions. nih.gov The specific nature of the heterocycle and heteroatoms involved can be varied to fine-tune the properties of the resulting fused system. nih.gov

Table 1: Examples of Annulation Reactions on Quinoline Scaffolds

| Starting Material | Reagent(s) | Fused System Formed | Reference |

| 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Hydrazine hydrate | Pyrazolo[4,3-c]quinolinone | researchgate.net |

| 3-amino-4-arylamino-1H-pyrazolo[3,4-b]quinolines | Diazotization | 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes | researchgate.net |

Structure-Reactivity Relationships within this compound Derivatives

The reactivity of derivatives of this compound is profoundly influenced by the nature and position of its substituents. The electron-withdrawing nitro group at the C3 position and the chlorine atom at the C4 position make the C4 carbon highly susceptible to nucleophilic attack. This is a cornerstone of its synthetic utility.

In a related system, 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group readily undergoes nucleophilic substitution with various nucleophiles to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com This highlights the enhanced reactivity of the C4 position due to the presence of the chloro substituent. The leaving group ability is also a critical factor; for instance, an ethylthio group at the C2 position can be more amenable to hydrazinolysis than a chloro group at the same position. mdpi.com

Investigation of Biological Activities and Structure Activity Relationships Sar of 4 Chloro 6 Methoxy 3 Nitroquinoline Derivatives

Mechanisms of Action at the Cellular and Molecular Level

Derivatives of 4-Chloro-6-methoxy-3-nitroquinoline exert their biological effects through various intricate mechanisms, including the modulation of key signaling pathways, interference with fundamental cellular processes, inhibition of critical enzymes, and interaction with reactive oxygen species.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, survival, and motility. frontiersin.org Its dysregulation is a common feature in many human cancers, making it a prime target for anticancer drug development. nih.govnih.gov The derivative, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, serves as a key intermediate in the synthesis of potent PI3K/mTOR inhibitors. atlantis-press.comatlantis-press.com

The PI3K/Akt/mTOR pathway, when hyperactivated, promotes tumor cell proliferation, survival, resistance to apoptosis, and angiogenesis. atlantis-press.comresearchgate.net Therefore, inhibitors targeting critical nodes of this pathway are of significant therapeutic interest. atlantis-press.com Research has led to the development of numerous quinoline (B57606) and quinazoline (B50416) derivatives that exhibit excellent anti-tumor activity by inhibiting PI3K/mTOR. atlantis-press.comresearchgate.net Dual-specificity inhibitors that target both PI3K and mTOR kinase domains are particularly effective as they can interrupt the feedback loop that activates Akt when only mTORC1 is inhibited. nih.gov The synthesis of compounds derived from 4-chloro-6-methoxy-2-methyl-3-nitroquinoline represents a strategic approach to developing novel therapies that can modulate this critical cancer-related pathway. atlantis-press.comresearchgate.net

Another significant mechanism of action for quinoline derivatives is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. Studies on various 7-chloroquinoline derivatives have demonstrated their capacity to inhibit DNA and RNA synthesis, leading to an accumulation of cells in the G0/G1 phase of the cell cycle and the subsequent induction of apoptosis. mdpi.com

Specifically, certain derivatives of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline have been shown to exert their antiproliferative effects by arresting the cell cycle at the G2/M checkpoint and triggering apoptosis. researchgate.net Further investigations into related compounds have revealed that they can induce apoptosis through the mitochondria-mediated intrinsic pathway. This process involves the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. dovepress.com This demonstrates that the this compound scaffold can be chemically modified to produce derivatives that effectively halt cell division and eliminate cancer cells by activating their intrinsic suicide program.

Topoisomerases are essential enzymes that manage the topological state of DNA and are vital for DNA replication, transcription, and repair. Their inhibition is a well-established strategy in cancer chemotherapy. mdpi.com Various quinoline derivatives have been identified as potent inhibitors of these enzymes. For instance, novel 3-fluoro-6-methoxyquinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov

Furthermore, synthetic pyrazolo[4,3-f]quinoline derivatives have been designed and evaluated for their anticancer and topoisomerase inhibitory activity. mdpi.com Some of these compounds displayed weak inhibition of topoisomerase I but were highly active in preventing the catalytic activity of topoisomerase IIα, with an efficacy similar to the established drug etoposide. mdpi.com This suggests that the quinoline core, as found in this compound, is a versatile template for designing specific enzyme inhibitors. By modifying the substituents on the quinoline ring, it is possible to develop compounds that selectively target topoisomerases, thereby disrupting DNA replication in rapidly proliferating tumor cells. mdpi.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. The quinoline scaffold has been explored for its antioxidant potential.

Studies on 4-thiosubstituted quinoline derivatives have shown that they can act as effective traps for free radicals such as hydroxyl and superoxide anions. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate an electron or a hydrogen radical to stabilize free radicals. sapub.org Research on various heterocyclic compounds has indicated that the presence of the quinoline ring, particularly when fused with other heterocyclic systems or appropriately substituted, can significantly contribute to antioxidant capacity. sapub.orgnih.gov The mechanism often involves the delocalization of electrons across the molecule, which enhances its ability to scavenge radicals. sapub.org This suggests that derivatives of this compound could be engineered to possess antioxidant properties, potentially offering therapeutic benefits in conditions associated with oxidative stress.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies help in optimizing potency and selectivity.

The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents on the quinoline core. nih.gov The electronic effects of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the compound's interaction with its biological target. nih.gov

For example, in a series of 6-methoxy styrylquinoline derivatives studied for antimalarial activity, the position of a nitro group on a phenyl ring substituent had a significant impact on potency. A nitro group at the para-position (4-NO₂) resulted in higher inhibitory activity compared to the same group at the ortho- or meta-positions. nih.gov This highlights the importance of substituent placement for optimal interaction with the target.

Similarly, the presence of a methoxy (B1213986) group at the C6 position of the quinoline scaffold has been shown to be important for activity. Removal of this methoxy group in certain series of compounds led to a decrease in biological potency. nih.gov The introduction of different functional groups can also drastically alter the pharmacological profile. For instance, adding electron-donating groups like hydroxyl and methoxy can influence antioxidant activity, with their position on the ring determining the extent of this effect. mdpi.com These studies underscore that systematic modification of the this compound scaffold is a viable strategy for developing derivatives with enhanced and specific biological activities.

Table of SAR Findings for Quinoline Derivatives

| Base Scaffold | Substituent & Position | Effect on Biological Activity |

| 6-Methoxy-styrylquinoline | R² = 4-NO₂ | Higher inhibitory activity |

| 6-Methoxy-styrylquinoline | R² = 2-NO₂ or 3-NO₂ | Decreased activity compared to 4-NO₂ |

| Styrylquinoline | Removal of 6-Methoxy group | Decreased activity |

| Thiazolyl-coumarin | Addition of -OH and -OCH₃ groups | Decreased antioxidant activity in that model |

Role of the Chloro, Methoxy, and Nitro Groups in Modulating Activity

The chloro group , being an electron-withdrawing and lipophilic substituent, can significantly influence the molecule's ability to cross biological membranes and its metabolic stability. Halogenation is a known strategy in drug design that can alter a compound's half-life and interaction with metabolic enzymes mdpi.com. In various heterocyclic compounds, the presence of a chloro group has been associated with enhanced biological activity, including antimicrobial effects nih.gov.

The nitro group is a strong electron-withdrawing group that substantially impacts the electronic character of the quinoline ring. This functional group can participate in hydrogen bonding, a critical interaction for ligand-protein binding. For example, studies on other quinoline derivatives have shown that a nitro substituent can form hydrogen bonds with key amino acid residues, such as Asp1222, within the active site of a protein kinase nih.gov. The presence of a nitro group has also been directly linked to increased cytotoxicity in certain quinoline derivatives when compared to their non-nitrated precursors brieflands.com. Furthermore, research on other nitrogen-containing heterocycles has shown that the presence of an electron-withdrawing group like a nitro substituent can markedly improve specific biological activities, such as antitrypanosomal efficacy nih.gov.

Impact of Quinoline Ring Modifications on Target Interaction and Selectivity

Modifications to the core quinoline ring system are fundamental to determining how derivatives interact with their biological targets and their selectivity for those targets. The planar, aromatic nature of the quinoline ring is a key feature that facilitates various non-covalent interactions with biological macromolecules.

One of the primary modes of interaction for the quinoline nucleus is π-π stacking . Docking studies have revealed that the quinoline ring can engage in π-π stacking interactions with the aromatic side chains of amino acid residues like tyrosine (e.g., Tyr1159) in the active site of protein kinases. This interaction is pivotal for the stable binding of the ligand to the protein nih.gov. The planarity of the quinoline ring system is also a feature that allows for effective intercalation into DNA, a mechanism that can block DNA replication and disrupt cancer cell proliferation mdpi.com.

The nitrogen atom within the quinoline ring serves as a hydrogen bond acceptor. This capability is crucial for anchoring the molecule within a protein's binding pocket. Molecular docking simulations have demonstrated that the quinoline nitrogen can form a hydrogen bond with the backbone amide of amino acid residues such as methionine (e.g., Met1160), an interaction that plays a vital role in stabilizing the ligand-protein complex nih.gov.

Preclinical in vitro and in vivo Biological Evaluation Models

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

The evaluation of the anticancer potential of quinoline derivatives relies heavily on a variety of well-established in vitro cell-based assays. These assays are designed to measure the ability of a compound to inhibit cell growth (antiproliferative effects) or to directly kill cells (cytotoxic effects).

A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability. It has been employed to screen quinoline derivatives against a wide range of human cancer cell lines, including colon carcinoma (HCT116), central nervous system cancer (U251), and non-small cell lung cancer (HOP-92) researchgate.net. Another similar method is the CCK8 assay , which has been used to evaluate the antiproliferative activity of quinolines against cell lines such as the prostate cancer line PC-3 and the leukemia line KG-1 nih.gov.

The National Cancer Institute (NCI) employs a large-scale screening panel of 60 different human cancer cell lines to test the cytotoxic effects of novel compounds, including quinoline derivatives rsc.org. This broad screening helps to identify compounds with selective activity against certain types of cancer.

Once a compound shows promising activity, further mechanistic studies are often conducted. Flow cytometry is a powerful technique used to investigate how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death) nih.gov. These studies provide deeper insight into the mechanism of action underlying the compound's antiproliferative effects.

| Cancer Cell Line | Cell Line Type | Assay Used | Key Findings | Reference |

|---|---|---|---|---|

| PC-3, KG-1 | Prostate Cancer, Leukemia | CCK8, Flow Cytometry | Identified derivatives with potent growth inhibitory effects. | nih.gov |

| HCT116 | Colon Carcinoma | MTT Assay | Thiosemicarbazone-based quinolines showed antiproliferative activity. | |

| HT29, MDA-MB231 | Colon Cancer, Breast Cancer | Cytotoxicity Assay | Derivatives showed moderate to high activity, especially against MDA-MB231. | nih.gov |

| Caco-2 | Colorectal Carcinoma | MTT Assay | Cytotoxicity was highly dependent on the functional groups on the quinoline core. | brieflands.com |

| HOP-92, U251 | Non-Small Cell Lung Cancer, CNS Cancer | MTT Assay | A derivative showed selective activity against these cell lines. | researchgate.net |

In vitro Antimicrobial and Antiviral Activity Assays

The therapeutic potential of this compound derivatives extends to infectious diseases, necessitating evaluation through specific in vitro assays for antimicrobial and antiviral activity.

For antimicrobial activity , the primary method involves determining the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically assessed using broth microdilution methods against a panel of clinically relevant bacteria, including both standard laboratory strains and multi-drug resistant hospital isolates nih.gov. The activity is often compared to standard-of-care antibiotics like Ciprofloxacin nih.gov. Assays can also be designed to test activity against specific pathogens like Mycobacterium tuberculosis or to evaluate a compound's ability to inhibit biofilm formation, a key factor in chronic infections nih.gov.

For antiviral activity , specialized cell-based assays are required. These assays measure the ability of a compound to inhibit the replication of a specific virus within host cells. For example, to test for activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV), human liver cell lines (e.g., Huh-7) are infected with the virus and then treated with the test compound. The antiviral effect is quantified by measuring the reduction in viral RNA or DNA levels in the cells nih.gov. It is also crucial to assess the compound's cytotoxicity in the host cells to ensure that the observed antiviral effect is not due to general cell toxicity nih.gov.

Antimalarial and Antitrypanosomal Activity Studies

Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and new derivatives are frequently evaluated for activity against parasitic protozoa like Plasmodium and Trypanosoma.

Antimalarial activity is commonly assessed in vitro against cultured Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One widely used method is the SYBR Green I fluorescence-based assay, which measures the proliferation of the parasite within red blood cells nih.gov. Another technique involves measuring the incorporation of radiolabeled [3H]hypoxanthine by the parasite, which is an indicator of its growth and replication nih.gov. These assays are crucial for determining the compound's potency (often expressed as the IC50 value) and for testing against both chloroquine-sensitive and chloroquine-resistant parasite strains nih.gov. Promising compounds may then be advanced to in vivo studies in mouse models, such as those using Plasmodium berghei, to evaluate their efficacy in a living organism nih.gov.

Antitrypanosomal activity is evaluated against Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness). In vitro assays typically use cultured bloodstream forms of Trypanosoma brucei nih.gov. The efficacy of a compound is determined by incubating the parasites with various concentrations of the drug and then measuring cell viability. This can be done using methods that assess cellular metabolic activity, such as measuring acid phosphatase activity, to calculate the 50% effective concentration (EC50) nih.gov. It is also standard practice to simultaneously assess the compound's toxicity against a mammalian cell line (e.g., rat myoblast L6 cells) to determine its selectivity index, a measure of its therapeutic window nih.gov.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This analysis provides critical insights into the binding mode and potential affinity of derivatives of this compound, helping to rationalize observed biological activities and guide further structural optimization.

Docking simulations for quinoline derivatives have successfully elucidated key ligand-protein interactions. These studies often reveal that the quinoline scaffold fits into specific binding pockets of target proteins, such as protein kinases like PI3Kα and c-Met nih.govmdpi.com. The primary interactions that stabilize the complex include:

Hydrogen Bonding: The quinoline nitrogen atom frequently acts as a hydrogen bond acceptor, forming crucial interactions with backbone atoms of hinge region residues in kinases (e.g., Met1160) nih.gov. Substituents, such as the nitro group, can also participate in hydrogen bonding with specific amino acid side chains (e.g., Asp1222) nih.gov.

π-π Stacking: The aromatic quinoline ring often engages in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine within the active site, contributing significantly to binding affinity nih.gov.

Hydrophobic Interactions: Other parts of the molecule and its substituents can occupy hydrophobic pockets within the protein, further stabilizing the bound complex.

These computational studies are invaluable for understanding structure-activity relationships at the molecular level. For instance, induced-fit docking (IFD) can be used to model the conformational changes in the protein upon ligand binding, providing a more accurate picture of the interaction mdpi.com. The results of molecular docking are often correlated with experimental data to validate the predicted binding modes and support the proposed mechanism of action nih.gov. This synergy between computational and experimental approaches accelerates the drug discovery process by identifying the most promising compounds for synthesis and biological testing nih.gov.

Future Research Directions and Emerging Applications in Chemical Biology

Design and Synthesis of Advanced 4-Chloro-6-methoxy-3-nitroquinoline Conjugates and Hybrid Molecules

The future design and synthesis of molecules derived from this compound are geared towards the creation of conjugates and hybrid molecules. This strategy aims to combine the pharmacophoric features of the quinoline (B57606) core with other biologically active moieties to enhance therapeutic efficacy, improve target selectivity, or overcome drug resistance.

Hybrid Molecule Synthesis: A common approach to creating hybrid molecules involves the condensation of two or more different pharmacophores. For instance, a potential synthetic route could involve the reaction of a quinoline derivative with another heterocyclic compound known for its biological activity. An example of this approach is the synthesis of a hybrid molecule by reacting 7-chloro-4-(piperazin-1-yl)quinoline with 1-(2-bromoethyl)-2-methyl-5-nitroimidazole in the presence of potassium carbonate and sodium iodide. mdpi.com This strategy could be adapted for this compound, where the reactive chlorine atom at the C4 position can be displaced by a suitable nucleophile from another bioactive molecule.

Another strategy involves the direct linkage of two different quinoline cores. For example, 6-methoxy-8-aminoquinoline has been reacted with 4,7-dichloroquinoline under neat conditions at elevated temperatures to produce primaquine-chloroquine hybrid molecules. nih.gov This concept of combining two quinoline-based pharmacophores could be explored with this compound to generate novel chemical entities with potentially synergistic or additive biological effects.

Conjugate Synthesis: The synthesis of conjugates often involves linking the primary molecule to a biomolecule, such as an amino acid or a peptide, to enhance its delivery to specific cells or tissues. The synthesis of such conjugates would typically involve the formation of an amide or ester linkage between the this compound core and the desired biomolecule.

The table below outlines potential strategies for the synthesis of advanced molecules based on this compound.

| Strategy | Description | Potential Reactants with this compound | Potential Reaction Type |

| Hybridization | Combining two or more distinct pharmacophores to create a single molecule with multiple biological activities. | Bioactive amines, thiols, or alcohols (e.g., from other heterocyclic drugs). | Nucleophilic Aromatic Substitution |

| Dimerization | Linking two molecules of this compound or with another quinoline derivative. | Another quinoline derivative with a nucleophilic handle. | Cross-coupling Reactions |

| Bioconjugation | Attaching the quinoline moiety to a biological molecule to improve targeting or pharmacokinetic properties. | Amino acids, peptides, or antibodies. | Amide or Ester Bond Formation |

Exploration of Novel Biological Targets for Quinoline-Based Therapeutics

While quinoline derivatives are known for a broad spectrum of biological activities, including anticancer and antimicrobial effects, the specific biological targets of many of these compounds, including this compound, are not fully elucidated. Future research will focus on identifying and validating novel biological targets for therapeutics derived from this quinoline.

One promising area of investigation is the central nervous system. A study on C2 substituted imidazoquinolines, which were synthesized from a this compound precursor, explored their activity as allosteric modulators of GABAA receptors. nih.gov This suggests that derivatives of this compound could be developed as potential therapeutic agents for neurological disorders.

Another significant area of research is in oncology. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. researchgate.netatlantis-press.com A closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been identified as a key intermediate in the synthesis of PI3K/mTOR inhibitors. researchgate.netatlantis-press.com This indicates that this compound derivatives could be designed to target components of this crucial signaling pathway.

The table below summarizes potential novel biological targets for therapeutics based on this compound.

| Biological Target Class | Specific Target Example | Therapeutic Area | Rationale for Exploration |

| Ion Channels | GABAA Receptors | Neurology, Psychiatry | Demonstrated activity of derived imidazoquinolines as allosteric modulators. nih.gov |

| Protein Kinases | PI3K/Akt/mTOR Pathway | Oncology | A related compound is a key intermediate for PI3K/mTOR inhibitors. researchgate.netatlantis-press.com |

| DNA Modifying Enzymes | Topoisomerases, DNA Polymerases | Oncology, Infectious Diseases | Known mechanism of action for some quinoline-based drugs. |

| G-Protein Coupled Receptors (GPCRs) | Various | Multiple | The versatile quinoline scaffold can be adapted to target a wide range of receptors. |

Integration of Computational Chemistry in Rational Drug Design for Nitroquinolines

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency and selectivity. nih.gov The application of these methods to nitroquinolines, including derivatives of this compound, holds significant promise for accelerating the drug development process.

Molecular Docking: This technique can be used to predict the binding orientation of a ligand within the active site of a target protein. For instance, if designing inhibitors for the PI3Kα enzyme, molecular docking studies could be performed to understand how different substituents on the this compound scaffold interact with key amino acid residues in the binding pocket. mdpi.com Such studies can guide the synthesis of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a set of this compound derivatives, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of the predicted binding mode from molecular docking and to understand the conformational changes that may occur upon ligand binding.

The table below illustrates how computational chemistry techniques can be applied to the rational drug design of nitroquinolines.

| Computational Technique | Application in Nitroquinoline Drug Design | Expected Outcome |

| Molecular Docking | Predicting the binding mode of this compound derivatives in the active site of a target protein (e.g., PI3Kα, GABAA receptor). | Identification of key interactions and guidance for lead optimization. |

| QSAR | Developing predictive models for the biological activity of a series of nitroquinoline derivatives. | Prioritization of synthetic targets and prediction of the activity of virtual compounds. |

| Molecular Dynamics Simulations | Assessing the stability of the ligand-protein complex and understanding the dynamics of binding. | Confirmation of binding modes and insights into the mechanism of action. |

| Virtual Screening | Screening large compound libraries to identify potential hits with a nitroquinoline scaffold. | Discovery of novel lead compounds for a specific biological target. |

Development of Sustainable Synthetic Methodologies for Quinoline Derivatives

The chemical industry is increasingly focused on developing environmentally friendly and sustainable synthetic processes. nih.gov The synthesis of quinoline derivatives, including this compound, is an area where green chemistry principles can be applied to reduce the environmental impact of chemical production.

Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions and the use of hazardous reagents. nih.govjocpr.com For example, the chlorination step in the synthesis of this compound often employs phosphorus oxychloride (POCl3), a corrosive and hazardous reagent. nih.govnih.gov

Future research in this area will focus on developing greener alternatives. These may include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with a reduction in solvent usage. researchgate.netmdpi.com A microwave-assisted aromatization using a green oxidative I2-DMSO system has been reported for the synthesis of a 2,4-diarylquinoline derivative. mdpi.com

Catalyst-Free and Solvent-Free Reactions: The development of synthetic methods that proceed without the need for a catalyst or solvent is a key goal of green chemistry. jocpr.com Such approaches can significantly reduce waste and simplify product purification.